molecular formula C20H19ClN4O4S B2466576 3-(2-chlorophenyl)-5-methyl-N-(1,3,6-trimethyl-2,2-dioxido-1,3-dihydrobenzo[c][1,2,5]thiadiazol-5-yl)isoxazole-4-carboxamide CAS No. 2034590-65-1

3-(2-chlorophenyl)-5-methyl-N-(1,3,6-trimethyl-2,2-dioxido-1,3-dihydrobenzo[c][1,2,5]thiadiazol-5-yl)isoxazole-4-carboxamide

Cat. No.: B2466576
CAS No.: 2034590-65-1
M. Wt: 446.91
InChI Key: OBYSAMGLACPHTL-UHFFFAOYSA-N
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Description

The compound 3-(2-chlorophenyl)-5-methyl-N-(1,3,6-trimethyl-2,2-dioxido-1,3-dihydrobenzo[c][1,2,5]thiadiazol-5-yl)isoxazole-4-carboxamide is a synthetic small molecule featuring a hybrid heterocyclic scaffold. Its structure comprises:

  • Isoxazole ring: A 5-membered aromatic ring with oxygen and nitrogen atoms, substituted with a 2-chlorophenyl group at position 3 and a methyl group at position 3.
  • Benzo[c][1,2,5]thiadiazole ring: A bicyclic system fused with a benzene ring and containing sulfur and nitrogen atoms. This moiety is further modified with three methyl groups and a sulfone (dioxido) group, enhancing its electronic and steric properties.

While direct pharmacological data for this compound are absent in the provided evidence, its structural features align with bioactive heterocycles reported in medicinal chemistry. For instance, thiadiazole derivatives are known for antimicrobial, antitumor, and kinase-inhibitory activities , and isoxazole carboxamides are explored as enzyme inhibitors or receptor modulators .

Properties

IUPAC Name

3-(2-chlorophenyl)-5-methyl-N-(1,3,6-trimethyl-2,2-dioxo-2λ6,1,3-benzothiadiazol-5-yl)-1,2-oxazole-4-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H19ClN4O4S/c1-11-9-16-17(25(4)30(27,28)24(16)3)10-15(11)22-20(26)18-12(2)29-23-19(18)13-7-5-6-8-14(13)21/h5-10H,1-4H3,(H,22,26)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OBYSAMGLACPHTL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC2=C(C=C1NC(=O)C3=C(ON=C3C4=CC=CC=C4Cl)C)N(S(=O)(=O)N2C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H19ClN4O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

446.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

The compound 3-(2-chlorophenyl)-5-methyl-N-(1,3,6-trimethyl-2,2-dioxido-1,3-dihydrobenzo[c][1,2,5]thiadiazol-5-yl)isoxazole-4-carboxamide has garnered attention in recent years due to its potential biological activities. This article reviews the available literature on its biological activity, including anti-inflammatory properties, cytotoxic effects, and mechanisms of action.

Chemical Structure and Properties

This compound can be characterized by its complex structure which includes:

  • Chlorophenyl group : Contributes to its lipophilicity and potential receptor interactions.
  • Isoxazole ring : Known for various biological activities including antimicrobial and anti-inflammatory effects.
  • Thiadiazole moiety : Associated with diverse pharmacological properties.

1. Anti-inflammatory Activity

Research indicates that the compound exhibits significant anti-inflammatory properties. In vitro studies have shown that it inhibits cyclooxygenase (COX) enzymes, which are key mediators in the inflammatory process.

CompoundIC50 (μM)Comparison
This compound1.28Comparable to naproxen (IC50 = 40.1 μM)
Naproxen40.1Reference drug

The presence of hydroxyl groups in similar compounds has been linked to enhanced COX inhibition, suggesting a potential mechanism for the observed activity.

2. Cytotoxic Effects

In studies examining cytotoxicity against cancer cell lines, this compound has shown promise. For instance:

  • It demonstrated selective cytotoxic effects on melanoma cells.
  • Flow cytometry analysis indicated that it induces cell cycle arrest at the S phase.

The mechanisms by which this compound exerts its biological effects include:

  • Inhibition of COX enzymes : This leads to reduced production of pro-inflammatory prostaglandins.
  • Cell cycle modulation : Inducing apoptosis in cancer cells through various signaling pathways.

Case Studies

A notable study evaluated the anti-inflammatory effects of related compounds in a carrageenan-induced edema model in rats. The results indicated that the compound's derivatives showed a significant reduction in edema compared to controls.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The compound’s structural and functional attributes can be compared to the following analogs from the literature:

Table 1: Structural and Functional Comparison

Compound Class/Structure Key Features Reported Activities Synthesis Method (if available) Source
Target Compound Isoxazole + benzo[c]thiadiazole + carboxamide Inferred kinase/antimicrobial Likely multi-step heterocyclic synthesis N/A
N-(2,2,2-Trichloroethyl)carboxamides Trichloroethyl + thiadiazole + carboxamide Antimicrobial, antitumor Cyclization with iodine/TEA in DMF
Thiazolylmethylcarbamates Thiazole + carbamate + complex side chains Antiviral, enzyme inhibition Multi-step alkylation/cyclization
ROCK1 Kinase Inhibitors Heterocyclic cores (e.g., pyridine, isoquinoline) Kinase inhibition (IC50 ~nM-µM) Virtual screening + docking

Key Comparison Points

Heterocyclic Core Diversity: The target compound employs a rare benzo[c]thiadiazole scaffold, distinguishing it from more common thiazole or thiadiazole derivatives (e.g., –7). The sulfone group in the thiadiazole ring may enhance metabolic stability compared to non-oxidized sulfur analogs . In contrast, thiazolylmethylcarbamates (–7) prioritize carbamate linkers and complex side chains, which may improve membrane permeability but reduce synthetic accessibility.

Pharmacological Potential: Thiadiazole derivatives (e.g., ) exhibit broad-spectrum antimicrobial activity, while the target compound’s 2-chlorophenyl and methyl substituents could favor kinase inhibition (similar to ROCK1 inhibitors in ). ROCK1 inhibitors identified via chemical space docking () often rely on planar heterocycles (e.g., pyridines), whereas the target compound’s fused bicyclic system may offer unique binding kinetics.

Synthetic Accessibility: The target compound’s synthesis likely involves sequential cyclization and coupling steps, akin to methods for N-(trichloroethyl)carboxamides (). However, the sulfone group in the thiadiazole ring may require specialized oxidation conditions.

Research Implications and Limitations

  • Strengths: The hybrid isoxazole-thiadiazole scaffold offers novelty in drug discovery, particularly for kinase targets where rigid, planar systems are favored. The sulfone group may improve pharmacokinetic properties.
  • Gaps: No direct biological data for the target compound are available in the provided evidence. Comparative studies with analogs (e.g., IC50 values, solubility assays) are needed.
  • Tools for Characterization : Crystallographic analysis (e.g., SHELX or WinGX ) would clarify its 3D conformation and intermolecular interactions.

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